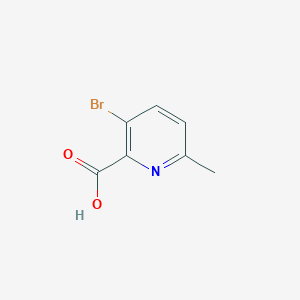

3-Bromo-6-methylpicolinic acid

Descripción general

Descripción

3-Bromo-6-methylpicolinic acid: is an organic compound that contains both bromine and a picolinic acid moiety. It has been studied for its potential biological and medicinal properties, as well as for its usefulness in materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpicolinic acid typically involves the bromination of 6-methylpicolinic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-6-methylpicolinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Organolithium or Grignard reagents in anhydrous ether.

Oxidation Reactions: Potassium permanganate in an aqueous medium.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution Reactions: Various substituted picolinic acids.

Oxidation Reactions: this compound is converted to 3-Bromo-6-carboxypicolinic acid.

Reduction Reactions: this compound is converted to 3-Bromo-6-methylpicolinic alcohol.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-6-methylpicolinic acid serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it valuable for creating derivatives with tailored properties.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of picolinate acids can inhibit the growth of certain bacteria and fungi, suggesting potential as new antimicrobial agents.

- Enzyme Inhibition : Research has shown that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting diseases related to metabolic disorders.

- Anticancer Potential : Certain derivatives have demonstrated efficacy in cancer research by inhibiting tumor growth through targeted interactions with cellular pathways.

Neuroprotective Effects

Studies suggest that picolinate derivatives might possess neuroprotective properties, indicating potential therapeutic avenues for neurodegenerative diseases. The structural characteristics of this compound may allow it to interact effectively with neuronal targets.

Enzyme Kinetics

A study focusing on enzyme kinetics revealed that derivatives of picolinic acid could interact with key metabolic enzymes, suggesting roles in regulating metabolic disorders. This highlights the need for further research into how this compound affects enzyme activity.

Anticancer Research

Research has shown that certain derivatives of picolinate exhibit anticancer properties by targeting specific pathways involved in tumor growth. The unique structure of this compound may enhance its efficacy against cancer cells.

Neuroprotective Studies

Investigations into the neuroprotective effects of picolinate compounds indicate their potential to safeguard neuronal cells from damage, offering insights into treatment strategies for neurodegenerative diseases.

Mecanismo De Acción

The mechanism by which 3-Bromo-6-methylpicolinic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in its potential therapeutic applications, where it can modulate the activity of enzymes and proteins involved in disease pathways .

Comparación Con Compuestos Similares

- 6-Bromo-3-methylpicolinic acid

- 5-Bromopicolinic acid

- 2-Bromo-5-methylpyridine

Comparison: 3-Bromo-6-methylpicolinic acid is unique due to the specific positioning of the bromine and methyl groups on the picolinic acid moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 3-position and the methyl group at the 6-position can influence the compound’s reactivity and binding affinity to molecular targets .

Actividad Biológica

3-Bromo-6-methylpicolinic acid (CAS No. 779344-30-8) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound features a unique structure with a bromine atom and a methyl group attached to the picolinic acid moiety, which influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 216.03 g/mol. The compound contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, contributing to its unique properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily as an enzyme inhibitor and potential therapeutic agent. Its interactions with various biological targets have been the subject of numerous studies.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins. It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.

- Enzyme Inhibition : The compound can bind to zinc finger proteins, disrupting their function by altering their structure and inhibiting zinc binding.

- Therapeutic Potential : Preliminary studies suggest its potential use as an anti-inflammatory agent and in cancer treatment.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

- Cancer Research : Research indicated that this compound could induce apoptosis in cancer cell lines, pointing towards its role as a potential anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 6-Methylpicolinic Acid | No bromine substituent | Precursor for derivatives |

| 5-Bromo-6-methylpyridine | Bromine at the 5-position | Varies in reactivity |

| 4-Bromo-6-methylpicolinic Acid | Bromine at the 4-position | Different biological effects |

| 3-Bromo-2-methylpyridine | Different methyl position | Distinct chemical reactivity |

The unique positioning of the bromine and methyl groups on the picolinic acid moiety significantly influences the compound's reactivity and binding affinity to molecular targets compared to its analogs.

Propiedades

IUPAC Name |

3-bromo-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOLBWQGTJFFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619765 | |

| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779344-30-8 | |

| Record name | 3-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.